(5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1)
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Overview
Description
(5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a hybrid of two well-known chemicals, tetrazole and triazine, and has unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1) is not well understood, but it is believed to be due to its unique chemical structure. This compound contains both tetrazole and triazine moieties, which have been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1) are still being investigated. However, preliminary studies have shown that this compound has the potential to inhibit the growth of various cancer cell lines, as well as exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One major advantage of (5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1) is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. Additionally, this compound has shown promise as a versatile building block for the synthesis of new materials and catalysts.
However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are numerous future directions for the research of (5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1). One potential area of interest is its use as a catalyst for the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound has shown promise as a potential anticancer agent, and further research is needed to fully understand its mechanism of action and potential applications in cancer therapy.
Another area of interest is the synthesis of new materials using (5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1) as a building block. This compound has already been used to synthesize various polymers and metal-organic frameworks, but further research is needed to fully explore its potential in this area.
Overall, (5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1) is a promising compound with numerous potential applications in various fields. Further research is needed to fully understand its properties and potential applications, but it has the potential to make significant contributions to scientific research.
Synthesis Methods
The synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1) involves the reaction of 5-amino-1H-tetrazole with cyanuric chloride in the presence of a base. The reaction results in the formation of a white crystalline solid that can be purified using various techniques, such as recrystallization and chromatography.
Scientific Research Applications
The potential applications of (5-amino-1H-tetrazol-1-yl)acetic acid - 1,3,5-triazine-2,4,6-triamine (1:1) in scientific research are numerous. One major area of interest is its use as a building block for the synthesis of new materials, such as polymers and metal-organic frameworks. Additionally, this compound has shown promise as a catalyst for various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)acetic acid;1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.C3H5N5O2/c4-1-7-2(5)9-3(6)8-1;4-3-5-6-7-8(3)1-2(9)10/h(H6,4,5,6,7,8,9);1H2,(H,9,10)(H2,4,5,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMROWDQHUHQKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NN=N1)N.C1(=NC(=NC(=N1)N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N11O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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